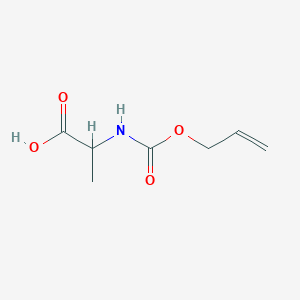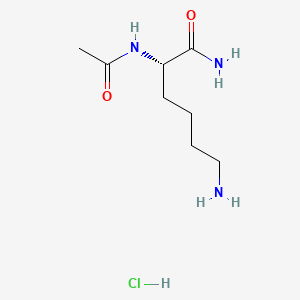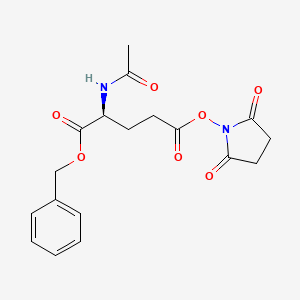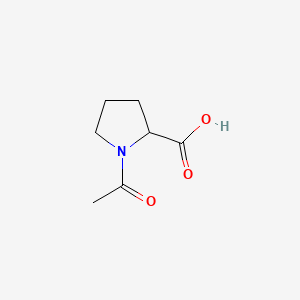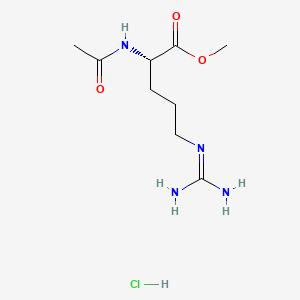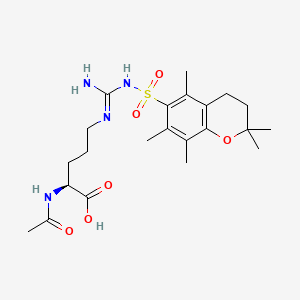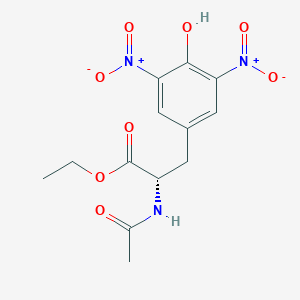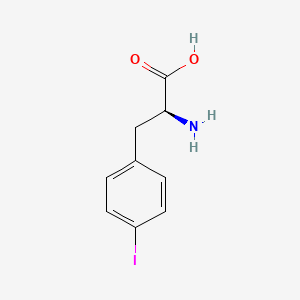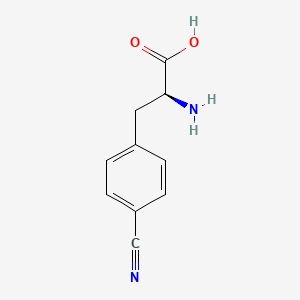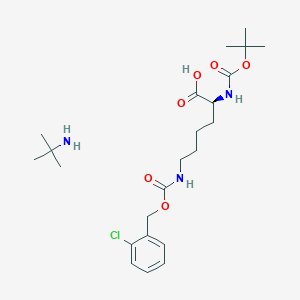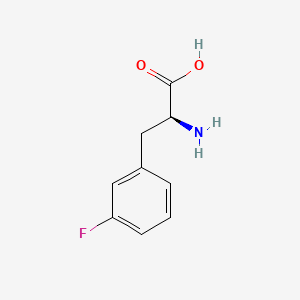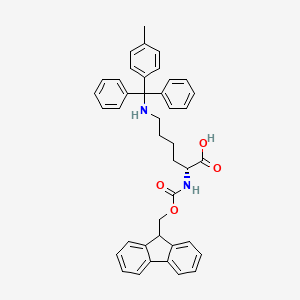
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C41H40N2O4 and its molecular weight is 624.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Complex Organic Compounds
The synthesis and characterization of complex organic molecules, such as glycosyl inositol phosphoryl ceramides (GIPCs) from plants and fungi, demonstrate the intricate nature of organic synthesis and the crucial role of mass spectrometry in characterizing these molecules. GIPCs are vital for understanding membrane structure and biological functions, showcasing the diverse applications of complex organic synthesis in biological research (Buré et al., 2014).
Applications in Biomedical Sciences
The study of reactive carbonyl species (RCS) and their impact on chronic diseases highlights the importance of understanding the biological activities of complex organic molecules. RCS are by-products of carbohydrate, lipid, and amino acid oxidation, associated with various chronic diseases. Research on RCS elucidates the pathways of oxidative stress and potential therapeutic interventions, illustrating the biomedical applications of organic compounds (Fuloria et al., 2020).
Biochemical and Physicochemical Studies
The spin label amino acid TOAC and its applications in peptides' studies reveal the use of organic compounds in analyzing peptide structure and interactions. This research area, utilizing EPR spectroscopy among other techniques, demonstrates the application of organic chemistry in understanding peptide dynamics, secondary structure, and interactions with biological membranes (Schreier et al., 2012).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of microbial biocatalysts by carboxylic acids sheds light on the interactions between organic compounds and microbial metabolism. This knowledge is crucial for designing metabolic engineering strategies to enhance microbial tolerance and bioproduction efficiencies, highlighting the intersection of organic chemistry and microbial biotechnology (Jarboe et al., 2013).
Corrosion Inhibition and Material Science
The use of quinoline derivatives as corrosion inhibitors exemplifies the application of organic compounds in material science and engineering. These molecules interact with metallic surfaces to prevent corrosion, showcasing how organic synthesis contributes to developing materials with enhanced durability and performance (Verma et al., 2020).
Mechanism of Action
Target of Action
Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized .
Mode of Action
The compound acts as a protecting group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Mtt group can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies in peptide synthesis .
Biochemical Pathways
Fmoc-D-Lys(Mtt)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, and the peptide chain is assembled by sequentially adding amino acids . The Fmoc group is removed, and the next amino acid, also protected by an Fmoc group, is added . This cycle is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of Fmoc-D-Lys(Mtt)-OH is the successful synthesis of peptides with the correct sequence . By protecting the amino group of the lysine residue, it ensures that the peptide chain grows in the desired manner .
Action Environment
The action of Fmoc-D-Lys(Mtt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-KXQOOQHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679796 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198544-94-4 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

